![molecular formula C26H34N4O2 B611751 N-[[(2S)-1-Isopropylpyrrolidine-2-yl]methyl]-2-cyclopentyl-9-methyl-1-oxo-1,2-dihydro-9H-pyrido[3,4-b]indole-4-carboxamide CAS No. 1638646-27-1](/img/structure/B611751.png)
N-[[(2S)-1-Isopropylpyrrolidine-2-yl]methyl]-2-cyclopentyl-9-methyl-1-oxo-1,2-dihydro-9H-pyrido[3,4-b]indole-4-carboxamide
Vue d'ensemble
Description
The compound “N-[[(2S)-1-Isopropylpyrrolidine-2-yl]methyl]-2-cyclopentyl-9-methyl-1-oxo-1,2-dihydro-9H-pyrido[3,4-b]indole-4-carboxamide” is a complex organic molecule. It has been found to be a part of the covalent complex of SARS-CoV-2 main protease . This suggests that it may have potential applications in the treatment of diseases caused by this virus.
Synthesis Analysis
The synthesis of such complex molecules often involves multi-step processes. One such method that could potentially be used is the Fischer indolisation–N-alkylation sequence . This is a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, which could potentially be applied to the synthesis of the compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound would likely involve the formation of the pyrrolidine ring and the indole ring, followed by various substitution reactions to add the remaining functional groups . The exact reactions would depend on the specific synthesis route used.Applications De Recherche Scientifique
Stereochemistry and Biological Activity
The compound N-[[(2S)-1-Isopropylpyrrolidine-2-yl]methyl]-2-cyclopentyl-9-methyl-1-oxo-1,2-dihydro-9H-pyrido[3,4-b]indole-4-carboxamide, due to its structural resemblance to piracetam and other pyrrolidin-2-one derivatives, may exhibit significant pharmacological properties. Specifically, studies on the stereochemistry of similar compounds suggest a direct relationship between the configuration of stereocenters and biological properties. The enantiomerically pure forms of such compounds, including (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide and its methyl derivative, have shown enhanced pharmacological advantages, indicating the importance of stereochemistry in determining biological activity (Veinberg et al., 2015).
Chemical Synthesis and Medicinal Chemistry
α-Carboline Alkaloids and Derivatives
The α-carboline structural motif, found in the chemical name of the compound , is known for its diversity in biological activities. α-Carbolines and their derivatives have shown a range of bioactivities, including antitumor, antimicrobial, anti-Alzheimer's, anti-atherosclerosis, and antioxidant activities. The structural activity relationships (SARs) and the biological targets of these compounds have been extensively reviewed, highlighting the significance of this class of compounds in medicinal chemistry (Li et al., 2022).
Heterocyclic N-oxide Derivatives
Compounds with heterocyclic N-oxide derivatives, similar to the pyrido[3,4-b]indole structure found in the compound of interest, are vital in organic synthesis, catalysis, and drug applications. These compounds have shown a range of functionalities and biological importance, including the formation of metal complexes, design of catalysts, asymmetric catalysis, and synthesis, as well as potential in medicinal applications with activities such as anticancer, antibacterial, and anti-inflammatory (Li et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-17(2)29-14-8-11-19(29)15-27-25(31)21-16-30(18-9-4-5-10-18)26(32)24-23(21)20-12-6-7-13-22(20)28(24)3/h6-7,12-13,16-19H,4-5,8-11,14-15H2,1-3H3,(H,27,31)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYYOVRNPJSWTO-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CCC[C@H]1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Verticillin A [MI]](/img/structure/B611668.png)
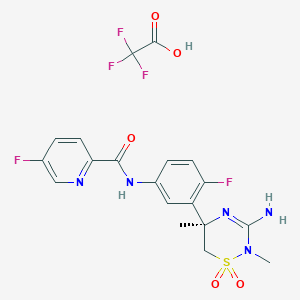

![N-Acetyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B611673.png)
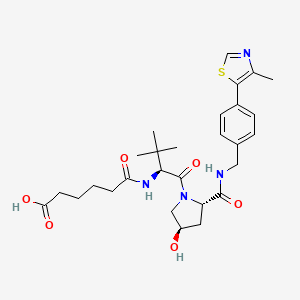
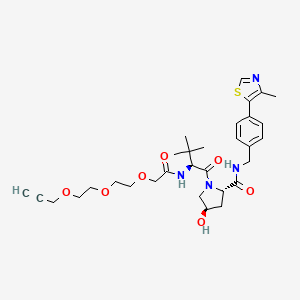
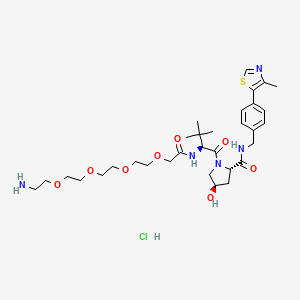

![2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B611681.png)

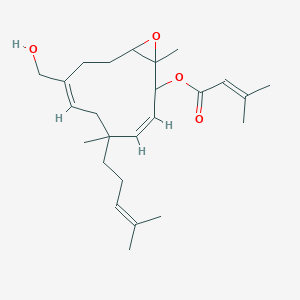
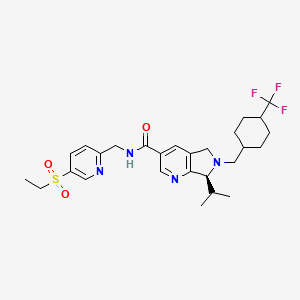
![methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B611688.png)
